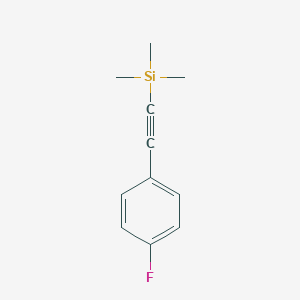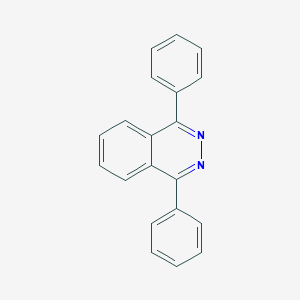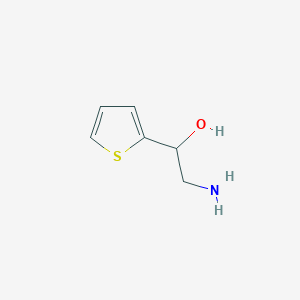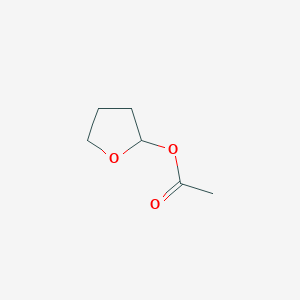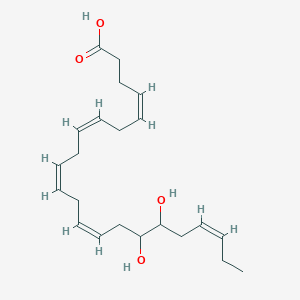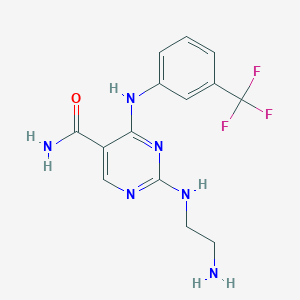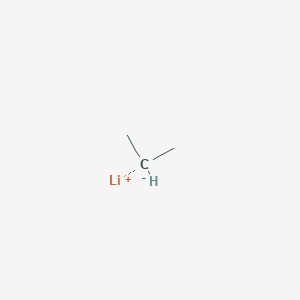
1,3-Propanediol, 2-((2-fluoranthenylmethyl)amino)-2-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-((2-fluoranthenylmethyl)amino)-2-methyl-, hydrochloride is a chemical compound that has been extensively researched for its potential in various scientific fields. This compound is also known as FMOC-Cl, and it is widely used in organic chemistry as a protecting group for amino acids during peptide synthesis.
Wirkmechanismus
FMOC-Cl reacts with the amino group of the amino acid to form a stable amide bond. This amide bond protects the amino acid from further reactions during peptide synthesis. The FMOC group can be easily removed using base-catalyzed hydrolysis, which regenerates the free amino group of the amino acid.
Biochemical and Physiological Effects:
FMOC-Cl does not have any known biochemical or physiological effects as it is primarily used as a protecting group in organic chemistry. However, it is important to note that FMOC-Cl is a toxic compound and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using FMOC-Cl as a protecting group in peptide synthesis is that it is easily removable using base-catalyzed hydrolysis. This allows for the synthesis of longer peptides without the need for multiple deprotection steps. The main limitation of using FMOC-Cl is that it is a toxic compound and should be handled with care.
Zukünftige Richtungen
There are several future directions for the research on FMOC-Cl. One potential direction is the development of new protecting groups that are less toxic and more environmentally friendly. Another direction is the use of FMOC-Cl in the synthesis of new peptide-based drugs. Additionally, FMOC-Cl could be used in the development of new diagnostic tools for the analysis of proteins and peptides. Overall, the research on FMOC-Cl has the potential to lead to new discoveries in the fields of organic chemistry, proteomics, and drug development.
Synthesemethoden
FMOC-Cl can be synthesized by reacting 9-Fluorenylmethanol with Thionyl Chloride. The reaction takes place under reflux conditions in dry dichloromethane, and the resulting product is purified using column chromatography. The yield of FMOC-Cl obtained from this reaction is typically high, and the purity of the product is also excellent.
Wissenschaftliche Forschungsanwendungen
FMOC-Cl has been extensively used in the field of organic chemistry for the synthesis of peptides. It is used as a protecting group for the amino acids during peptide synthesis, and it can be easily removed using base-catalyzed hydrolysis. FMOC-Cl is also used in the field of proteomics for the analysis of proteins. It is used for the derivatization of amino acids in proteins, which makes them more amenable to analysis using mass spectrometry.
Eigenschaften
CAS-Nummer |
133550-86-4 |
|---|---|
Produktname |
1,3-Propanediol, 2-((2-fluoranthenylmethyl)amino)-2-methyl-, hydrochloride |
Molekularformel |
C21H22ClNO2 |
Molekulargewicht |
355.9 g/mol |
IUPAC-Name |
2-(fluoranthen-2-ylmethylamino)-2-methylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C21H21NO2.ClH/c1-21(12-23,13-24)22-11-14-9-15-5-4-8-18-16-6-2-3-7-17(16)19(10-14)20(15)18;/h2-10,22-24H,11-13H2,1H3;1H |
InChI-Schlüssel |
HVCZOCZVMUDJFS-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC2=C3C(=C1)C=CC=C3C4=CC=CC=C42.Cl |
Kanonische SMILES |
CC(CO)(CO)NCC1=CC2=C3C(=C1)C=CC=C3C4=CC=CC=C42.Cl |
Andere CAS-Nummern |
133550-86-4 |
Synonyme |
2-(fluoranthen-2-ylmethylamino)-2-methyl-propane-1,3-diol hydrochlorid e |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B161043.png)


